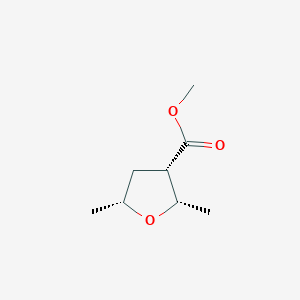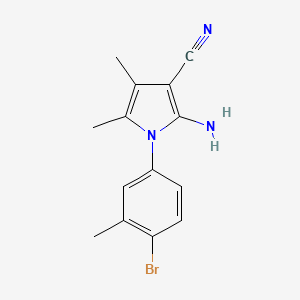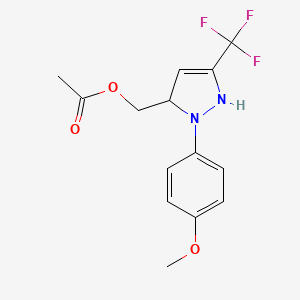
(2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate is a complex organic molecule featuring a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-methoxyphenylhydrazine can react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the pyrazole ring.
Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the acetylation process to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with nucleophiles replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its lipophilicity and electron-withdrawing properties.
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.
(2-(4-Methoxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate imparts unique properties such as increased metabolic stability and potential for enhanced biological activity, distinguishing it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H15F3N2O3 |
|---|---|
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-dihydropyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7,11,18H,8H2,1-2H3 |
Clave InChI |
OTVRKRCUTQTNKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C=C(NN1C2=CC=C(C=C2)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

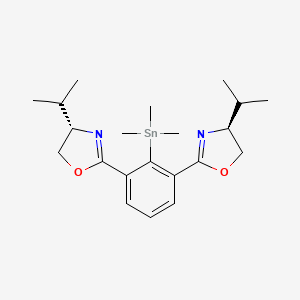
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)

![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
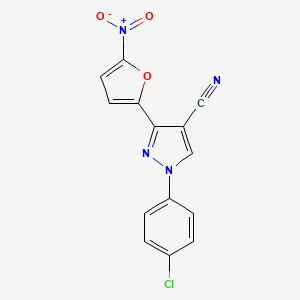
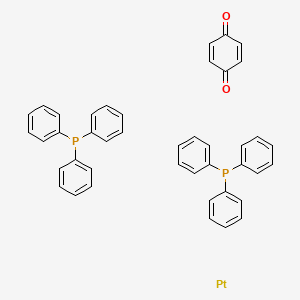


![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
